
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is a chemical compound that features a thiophene ring substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Halogenation: The thiophene ring is then halogenated using bromine and chlorine to introduce the bromo and chloro substituents.
Alkylation: The halogenated thiophene is then subjected to alkylation reactions to introduce the ethyl and ethanamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
科学的研究の応用
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the thiophene ring can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl and ethanamine groups can further modulate its activity by affecting its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-methylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-propylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-isopropylethanamine
Uniqueness
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern on the thiophene ring, which can result in distinct chemical and biological properties compared to its analogs
特性
分子式 |
C9H13BrClNS |
|---|---|
分子量 |
282.63 g/mol |
IUPAC名 |
N-[(4-bromo-5-chlorothiophen-2-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C9H13BrClNS/c1-3-12(4-2)6-7-5-8(10)9(11)13-7/h5H,3-4,6H2,1-2H3 |
InChIキー |
YCUBUHJAJVCUDC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC(=C(S1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
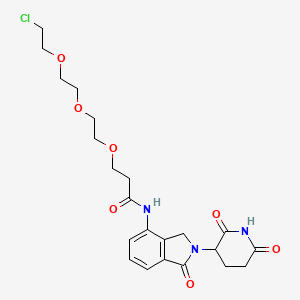
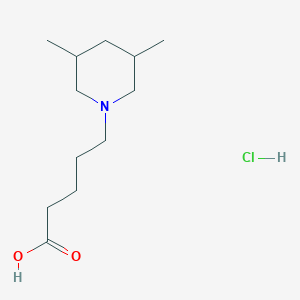
![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
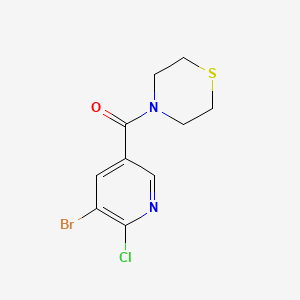
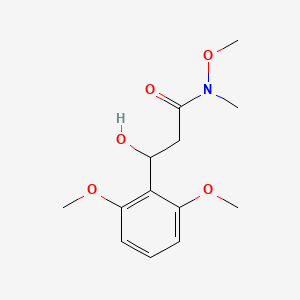
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
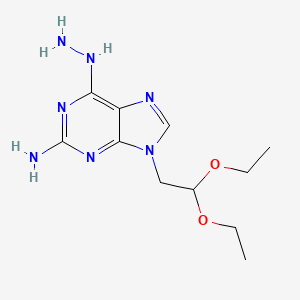

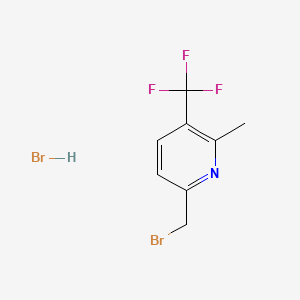
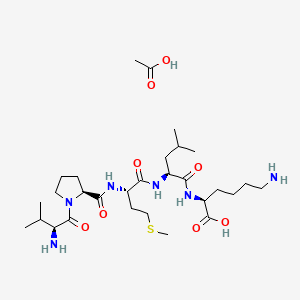
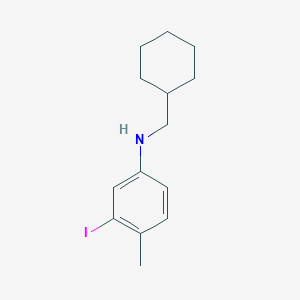
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)

